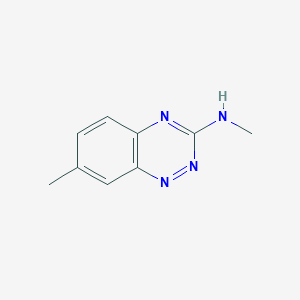![molecular formula C12H12ClN3OS B14320166 1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride CAS No. 108921-81-9](/img/structure/B14320166.png)
1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridinium core with a hydrazinyl linkage to a thiophene ring, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride typically involves the reaction of 2-acetylthiophene with hydrazine hydrate, followed by the addition of pyridine-1-ium chloride. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature for several hours. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride exerts its effects involves interactions with various molecular targets. The compound’s hydrazinyl group can form hydrogen bonds with biological molecules, potentially disrupting their normal function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium iodide: Similar structure but with an iodide counterion.
1-(2-Oxo-2-thiophen-2-yl-ethyl)-4-thiophen-2-yl-pyrimidin-1-ium bromide: Contains a pyrimidin-1-ium core instead of pyridin-1-ium.
1-(2-Oxo-2-p-tolyl-ethyl)-4-thiophen-2-yl-pyrimidin-1-ium bromide: Features a p-tolyl group instead of a thiophene ring.
Uniqueness
1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride is unique due to its combination of a pyridinium core with a hydrazinyl linkage to a thiophene ring. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
108921-81-9 |
|---|---|
Formule moléculaire |
C12H12ClN3OS |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-yl-N-(thiophen-2-ylmethylideneamino)acetamide;chloride |
InChI |
InChI=1S/C12H11N3OS.ClH/c16-12(10-15-6-2-1-3-7-15)14-13-9-11-5-4-8-17-11;/h1-9H,10H2;1H |
Clé InChI |
NDSBIOCQGZEMNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)NN=CC2=CC=CS2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
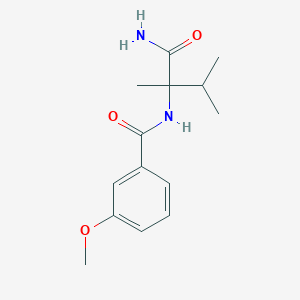
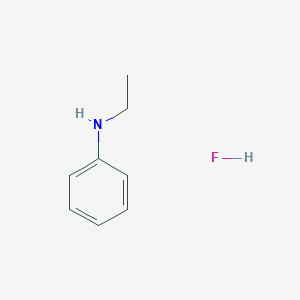

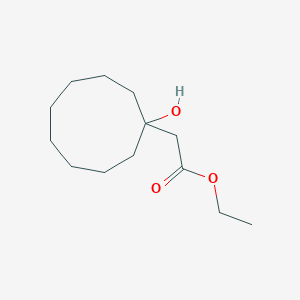
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
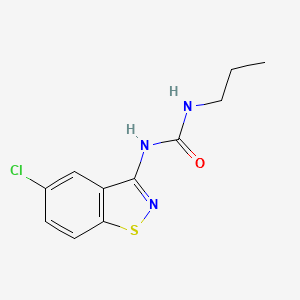
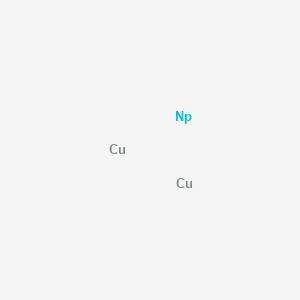
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
